molecular formula C22H17ClN2O3 B2815853 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate CAS No. 400076-65-5

1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate

Cat. No.: B2815853
CAS No.: 400076-65-5
M. Wt: 392.84
InChI Key: IIWJPQVJQNVOPW-UHFFFAOYSA-N
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Description

1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate typically involves the reaction of 1-benzyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid with 3-chlorophenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylic acid
  • 3-chlorophenyl isocyanate
  • Indole-3-carboxylic acid derivatives

Uniqueness

1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its combination of the indole core with a carbamate group and a chlorophenyl moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

(1-benzyl-2-oxo-3H-indol-3-yl) N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c23-16-9-6-10-17(13-16)24-22(27)28-20-18-11-4-5-12-19(18)25(21(20)26)14-15-7-2-1-3-8-15/h1-13,20H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWJPQVJQNVOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)OC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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